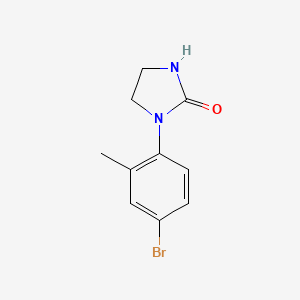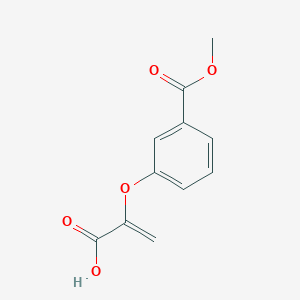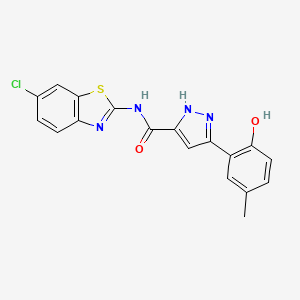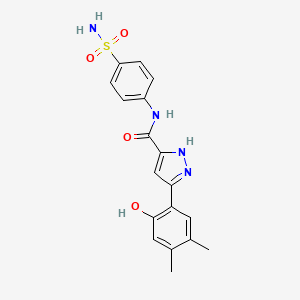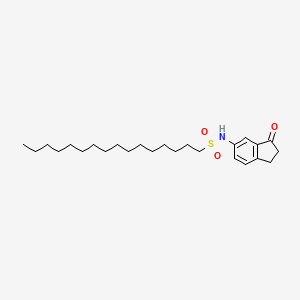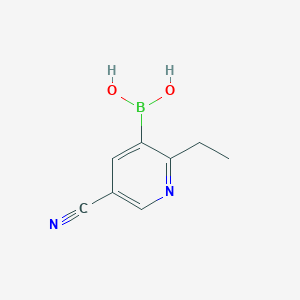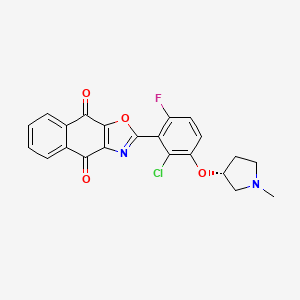
(3-(Piperidin-3-yl)pyridin-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Piperidin-3-yl)pyridin-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a piperidine moiety. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Piperidin-3-yl)pyridin-4-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the halogen-metal exchange followed by borylation. For instance, a halogenated pyridine can undergo a reaction with an organolithium or Grignard reagent to form the corresponding organometallic intermediate, which is then treated with a boron reagent such as triisopropyl borate to yield the boronic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(Piperidin-3-yl)pyridin-4-yl)boronic acid is known to undergo several types of chemical reactions, including:
Cross-Coupling Reactions: Particularly the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The piperidine and pyridine rings can undergo various substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles and Electrophiles: For substitution reactions on the pyridine and piperidine rings.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions produce alcohols or ketones.
Applications De Recherche Scientifique
(3-(Piperidin-3-yl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological pathways.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (3-(Piperidin-3-yl)pyridin-4-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boron moiety to the desired substrate. In biological systems, the boronic acid group can interact with specific enzymes or receptors, leading to inhibition or modulation of their activity. The molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pyridinylboronic Acid: Another boronic acid derivative with a pyridine ring, commonly used in similar cross-coupling reactions.
3-Pyridinylboronic Acid: Similar structure but with the boronic acid group attached at a different position on the pyridine ring.
Pyridine-4-boronic Acid Pinacol Ester: A boronic ester derivative used in various synthetic applications.
Uniqueness
(3-(Piperidin-3-yl)pyridin-4-yl)boronic acid is unique due to the presence of both a piperidine and a pyridine ring, which provides additional sites for functionalization and enhances its versatility in chemical synthesis. This structural feature distinguishes it from other boronic acids and makes it particularly valuable in the development of complex organic molecules.
Propriétés
Formule moléculaire |
C10H15BN2O2 |
|---|---|
Poids moléculaire |
206.05 g/mol |
Nom IUPAC |
(3-piperidin-3-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C10H15BN2O2/c14-11(15)10-3-5-13-7-9(10)8-2-1-4-12-6-8/h3,5,7-8,12,14-15H,1-2,4,6H2 |
Clé InChI |
DNVCWOHOWWOIPO-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=NC=C1)C2CCCNC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



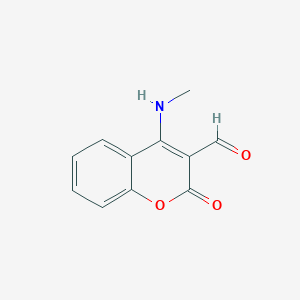
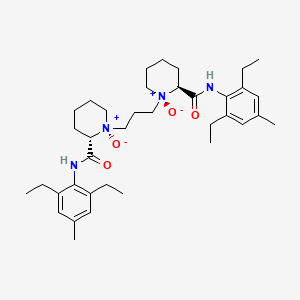

![2,4-Dihydro-5-[(phenylmethoxy)methyl]-4-(3-pyridinyl)-3H-1,2,4-triazole-3-thione](/img/structure/B14080116.png)
